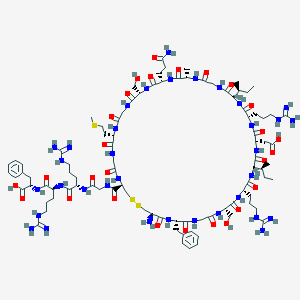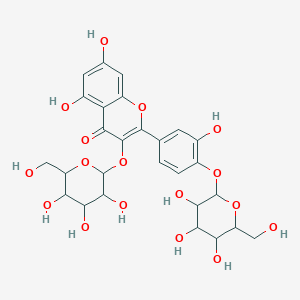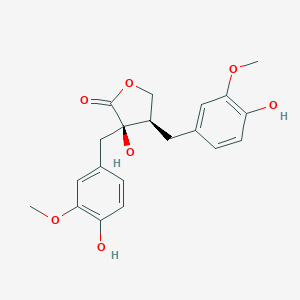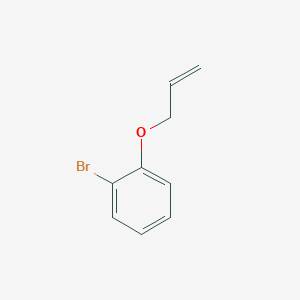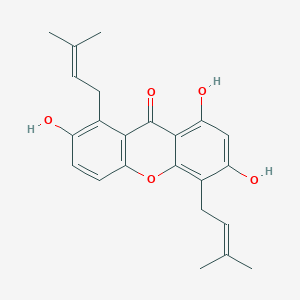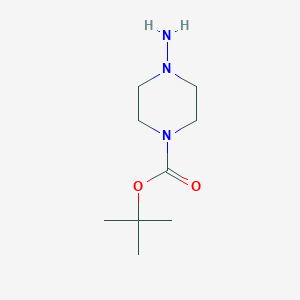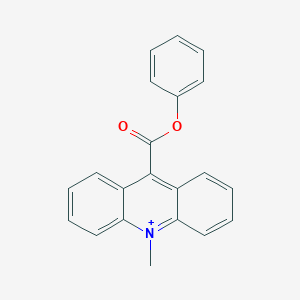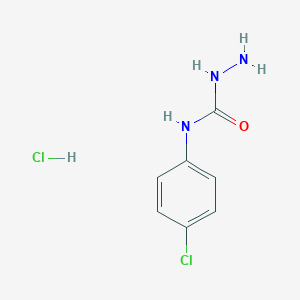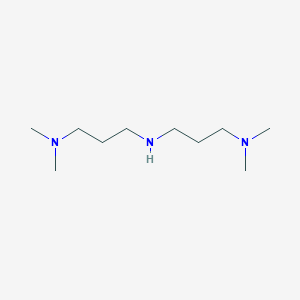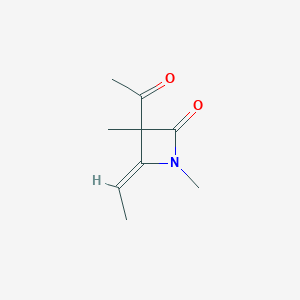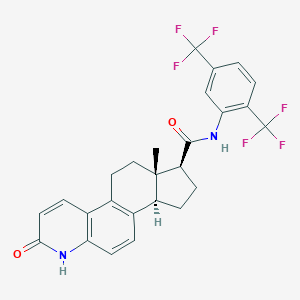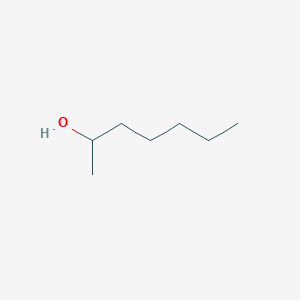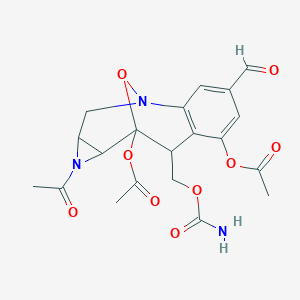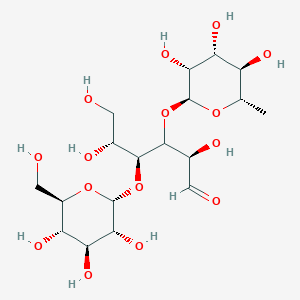
3-O-Rhamnopyranosyl-4-O-glucopyranosyl-galactopyranose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-O-Rhamnopyranosyl-4-O-glucopyranosyl-galactopyranose, commonly known as RG3, is a bioactive compound found in ginseng. Ginseng has been used for centuries in traditional medicine to treat various ailments. RG3 has gained attention in recent years due to its potential health benefits.
Wirkmechanismus
RG3 exerts its effects through various mechanisms. It has been found to modulate multiple signaling pathways, including the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the MAPK pathway. RG3 has also been found to inhibit angiogenesis and induce apoptosis in cancer cells. Additionally, RG3 has been found to improve mitochondrial function and reduce oxidative stress.
Biochemische Und Physiologische Effekte
RG3 has been found to have numerous biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of inflammatory cytokines. RG3 has also been found to improve insulin sensitivity and glucose metabolism. Additionally, RG3 has been found to improve cognitive function by enhancing synaptic plasticity and reducing oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
RG3 has several advantages for lab experiments. It is a natural compound found in ginseng, making it readily available for research. Additionally, RG3 has been found to have low toxicity, making it safe for use in experiments. However, the synthesis of RG3 can be challenging, and its rarity makes it expensive.
Zukünftige Richtungen
There are several future directions for research on RG3. One area of interest is its potential as a cancer treatment. RG3 has been found to induce apoptosis in cancer cells, making it a promising anti-cancer agent. Additionally, research on the effects of RG3 on neurodegenerative diseases, such as Alzheimer's and Parkinson's, is needed. Furthermore, the development of more efficient synthesis methods for RG3 would make it more accessible for research.
Conclusion:
RG3 is a bioactive compound found in ginseng with numerous potential health benefits. It has been found to have anti-cancer, anti-inflammatory, and anti-oxidant properties, improve cognitive function, and reduce the risk of cardiovascular disease. While the synthesis of RG3 can be challenging, its natural origin and low toxicity make it a promising compound for research. Future studies on RG3's potential as a cancer treatment and its effects on neurodegenerative diseases are needed.
Synthesemethoden
RG3 is a rare compound found in ginseng, making its extraction difficult. The most common method of synthesizing RG3 is through the hydrolysis of ginsenoside Rb1, a major component of ginseng. This process involves the use of enzymes, such as β-glucosidase and α-l-rhamnosidase, to break down ginsenoside Rb1 into RG3.
Wissenschaftliche Forschungsanwendungen
RG3 has been the subject of numerous scientific studies due to its potential health benefits. Research has shown that RG3 has anti-cancer, anti-inflammatory, and anti-oxidant properties. It has also been found to improve cognitive function and reduce the risk of cardiovascular disease. RG3 has been studied in vitro and in vivo, with promising results.
Eigenschaften
CAS-Nummer |
114030-60-3 |
|---|---|
Produktname |
3-O-Rhamnopyranosyl-4-O-glucopyranosyl-galactopyranose |
Molekularformel |
C18H32O15 |
Molekulargewicht |
488.4 g/mol |
IUPAC-Name |
(2R,4S,5R)-2,5,6-trihydroxy-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyhexanal |
InChI |
InChI=1S/C18H32O15/c1-5-9(24)11(26)13(28)17(30-5)32-15(6(22)2-19)16(7(23)3-20)33-18-14(29)12(27)10(25)8(4-21)31-18/h2,5-18,20-29H,3-4H2,1H3/t5-,6-,7+,8+,9-,10+,11+,12-,13+,14+,15?,16-,17-,18+/m0/s1 |
InChI-Schlüssel |
OVYANALZSAYBOJ-DKANTVEISA-N |
Isomerische SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC([C@H](C=O)O)[C@H]([C@@H](CO)O)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O |
SMILES |
CC1C(C(C(C(O1)OC(C(C=O)O)C(C(CO)O)OC2C(C(C(C(O2)CO)O)O)O)O)O)O |
Kanonische SMILES |
CC1C(C(C(C(O1)OC(C(C=O)O)C(C(CO)O)OC2C(C(C(C(O2)CO)O)O)O)O)O)O |
Synonyme |
(3-O-alpha-L-rhamnopyranosyl)-(4-O-alpha-D-glucopyranosyl)-alpha-D-galactopyranose (3-O-alpha-L-rhamnopyranosyl)-(4-O-beta-D-glucopyranosyl)-alpha-D-galactopyranose 3-O-rhamnopyranosyl-4-O-glucopyranosyl-galactopyranose 3-RGG |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



